3-(2-(Dimethylamino)ethoxy)benzoic acid

Overview

Description

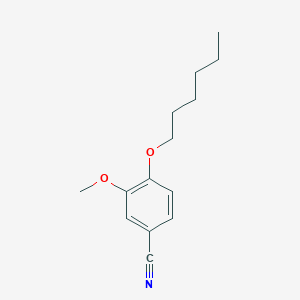

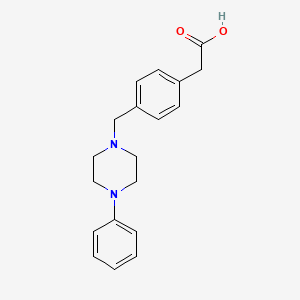

3-(2-(Dimethylamino)ethoxy)benzoic acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2-(Dimethylamino)ethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(Dimethylamino)ethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphs Characterization : Aakeröy et al. (2005) studied two new polymorphs of 4-(N,N-dimethylamino)benzoic acid, related to 3-(2-(Dimethylamino)ethoxy)benzoic acid, to understand their crystallographic characteristics. The primary focus was on the molecular bonding and structural arrangements, highlighting the compound's potential for various applications based on its polymorphic forms (Aakeröy, C., Desper, J., & Levin, B., 2005).

Schiff Base Synthesis and Biological Activity : Mounika et al. (2010) explored the synthesis of a Schiff base derived from components including 3-ethoxy salicylaldehyde and 2-amino benzoic acid. This study is relevant as it demonstrates the applications of similar benzoic acid derivatives in creating compounds with potential antibacterial and antifungal activities (Mounika, K., Pragathi, A., & Gyanakumari, C., 2010).

Crystalline Structure Analysis : Raffo et al. (2014) analyzed the crystalline structure of alkoxy-substituted benzoic acids, including compounds similar to 3-(2-(Dimethylamino)ethoxy)benzoic acid. This research provides insights into the molecular features influencing the crystalline architectures of such compounds (Raffo, P. A., Rossi, L., Alborés, P., Baggio, R., & Cukiernik, F. D., 2014).

Anion Recognition and Selectivity : Hou and Kobiro (2006) studied 4-(N,N-dimethylamino)benzoic acid for its ability to recognize and selectively bind to certain anions. This research highlights the potential use of similar compounds in selective chemical sensing and molecular recognition technologies (Hou, X., & Kobiro, K., 2006).

Synthesis and Molecular Studies : Chuan (2005) reported on the synthesis of p-(Dimethylamino)-benzoic acid, a compound related to 3-(2-(Dimethylamino)ethoxy)benzoic acid. The study focused on confirming the structure through various spectroscopic techniques, providing a foundation for understanding the synthesis and characterization of similar compounds (Xie Chuan, 2005).

HIV-1 Maturation Inhibitor Development : Swidorski et al. (2016) explored the development of HIV-1 maturation inhibitors using a C-3 benzoic acid framework. This research demonstrates the potential medical applications of benzoic acid derivatives in developing new treatments for viral infections (Swidorski, J. J., Liu, Z., Sit, S., Chen, J., Chen, Y., Sin, N., Venables, B., Parker, D., Nowicka-Sans, B., Terry, B., Protack, T. L., Rahematpura, S., Hanumegowda, U., Jenkins, S., Krystal, M., Dicker, I., Meanwell, N., & Regueiro-Ren, A., 2016).

Reductive Alkylation and Synthesis Studies : Birch and Slobbe (1977) investigated the reductive alkylation of methoxy- and dimethylamino-benzoic acids. This study adds to the understanding of chemical processes involved in manipulating benzoic acid derivatives for various synthetic applications (Birch, A., & Slobbe, J., 1977).

Antifungal Agent Synthesis : Illicachi et al. (2017) synthesized novel chalcones and pyrazoline derivatives from 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde, assessing their antifungal activities. This research underscores the potential pharmaceutical applications of benzoic acid derivatives in developing new antifungal agents (Illicachi, L. A., Montalvo-Acosta, J. J., Insuasty, A., Quiroga, J., Abonía, R., Sortino, M., Zacchino, S., & Insuasty, B., 2017).

properties

IUPAC Name |

3-[2-(dimethylamino)ethoxy]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(2)6-7-15-10-5-3-4-9(8-10)11(13)14/h3-5,8H,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHGTMIQVOQXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(Dimethylamino)ethoxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B7793308.png)

![3-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B7793316.png)

![4-[(3-Hydroxy-4-methoxyphenyl)methylamino]-4-oxobutanoic acid](/img/structure/B7793333.png)

![3-[4-Methoxy-3-(3-phenylpropoxy)phenyl]propanoic acid](/img/structure/B7793351.png)

![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B7793359.png)

![2-[(4-Butoxybenzyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B7793367.png)

![2-[(2-Ethoxy-3-methoxyphenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7793375.png)

![2-[2-Bromo-4-(propan-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B7793380.png)